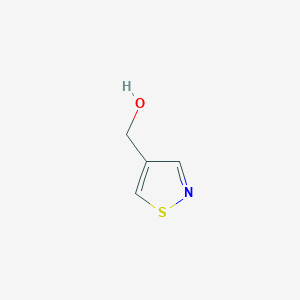

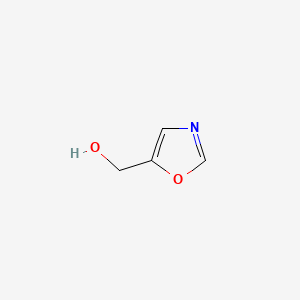

Isothiazol-4-ylmethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-thiazol-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c6-2-4-1-5-7-3-4/h1,3,6H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRPVAZRSIBVJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621460 | |

| Record name | (1,2-Thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170283-02-0 | |

| Record name | (1,2-Thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Isothiazol-4-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiazoles are a class of five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. Isothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Isothiazol-4-ylmethanol, as a functionalized derivative, represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 170283-02-0 | [1] |

| Molecular Formula | C₄H₅NOS | [1] |

| Molecular Weight | 115.16 g/mol | [1] |

| Synonyms | (1,2-Thiazol-4-yl)methanol, 4-Isothiazolemethanol | [1] |

| Purity (Typical) | ≥95% | [1] |

Synthesis of this compound

A robust and common method for the synthesis of primary alcohols from heterocyclic systems is the reduction of a corresponding carboxylic acid or its ester derivative. In this case, this compound can be synthesized from Isothiazole-4-carboxylic acid or its ethyl ester, Ethyl isothiazole-4-carboxylate.

Proposed Synthetic Pathway

The proposed two-step synthesis starts from readily available precursors to form the isothiazole ring, followed by functional group manipulation to yield the target alcohol.

Experimental Protocol: Reduction of Ethyl isothiazole-4-carboxylate

This protocol describes the reduction of Ethyl isothiazole-4-carboxylate to this compound using lithium aluminum hydride (LiAlH₄), a potent reducing agent.

Materials:

-

Ethyl isothiazole-4-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Distilled water

-

10% Sulfuric acid

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is flushed with an inert gas (e.g., nitrogen or argon).

-

Preparation of Reducing Agent: Anhydrous diethyl ether or THF is added to the flask, followed by the slow and careful addition of a stoichiometric amount of lithium aluminum hydride under an inert atmosphere. The suspension is stirred.

-

Addition of Ester: Ethyl isothiazole-4-carboxylate is dissolved in anhydrous diethyl ether or THF and added dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux for a specified time, monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: The reaction is cooled in an ice bath. Excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.

-

Work-up: The resulting precipitate (aluminum salts) is filtered off and washed with diethyl ether or THF. The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel or distillation under reduced pressure.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following analytical techniques are recommended.

General Characterization Workflow

Expected Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of the parent isothiazole and related structures.

Table 1: Expected ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.9 - 9.1 | Singlet | 1H | H-3 (Isothiazole) |

| ~8.6 - 8.8 | Singlet | 1H | H-5 (Isothiazole) |

| ~4.6 - 4.8 | Singlet | 2H | -CH₂- |

| ~3.5 - 4.5 (broad) | Singlet | 1H | -OH |

Table 2: Expected ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 158 | C-3 (Isothiazole) |

| ~148 - 152 | C-5 (Isothiazole) |

| ~130 - 135 | C-4 (Isothiazole) |

| ~55 - 60 | -CH₂- |

Table 3: Expected IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Broad | O-H stretch (alcohol) |

| 2850 - 3000 | Medium | C-H stretch (aliphatic) |

| ~3100 | Weak | C-H stretch (aromatic) |

| 1400 - 1600 | Medium | C=C and C=N stretch |

| 1000 - 1100 | Strong | C-O stretch (primary alcohol) |

Table 4: Expected Mass Spectrometry Data

| m/z Value | Interpretation |

| 115 | Molecular ion [M]⁺ |

| 114 | [M-H]⁺ |

| 98 | [M-OH]⁺ |

| 86 | [M-CH₂OH]⁺ |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra (Fourier transform, phase correction, baseline correction) and analyze the chemical shifts, multiplicities, and integrations.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via an appropriate ionization method (e.g., electron ionization for GC-MS or electrospray ionization for LC-MS).

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy:

-

Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Place the sample in the IR spectrometer.

-

Acquire the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Biological and Pharmaceutical Relevance

Isothiazole-containing compounds are known to interact with various biological targets, making them attractive scaffolds in drug discovery. Their bioactivity is often linked to the reactivity of the isothiazole ring, which can be influenced by its substituents.

The bioactivation of some isothiazole-containing drugs has been reported, leading to the formation of reactive metabolites that can covalently bind to proteins[2]. Understanding the metabolic fate of new isothiazole derivatives, such as this compound, is a critical step in assessing their potential for toxicity and ensuring the development of safe and effective therapeutic agents.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. By leveraging established synthetic methodologies for related heterocyclic compounds and standard analytical techniques, researchers can confidently produce and validate this valuable chemical building block. The information presented herein serves as a foundational resource for scientists and professionals in the field of drug development, facilitating further exploration of the therapeutic potential of novel isothiazole derivatives.

References

Isothiazol-4-ylmethanol: An In-depth Technical Guide on Chemical Properties and Reactivity

For the attention of: Researchers, scientists, and drug development professionals.

Core Chemical Properties

Isothiazol-4-ylmethanol, with the CAS number 170283-02-0, is a heterocyclic compound containing an isothiazole ring substituted with a hydroxymethyl group at the 4-position.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₄H₅NOS | [1] |

| Molecular Weight | 115.15 g/mol | [1] |

| Appearance | Not specified | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Solubility | Data not available |

Reactivity Profile

The reactivity of this compound is dictated by the interplay of the aromatic isothiazole ring and the primary alcohol functional group.

Reactivity of the Isothiazole Ring:

The isothiazole ring is a stable aromatic system. The nitrogen and sulfur heteroatoms influence the electron distribution within the ring, making it susceptible to both electrophilic and nucleophilic attack, although generally less reactive than five-membered rings with only one heteroatom. Isothiazoles are known to undergo reactions such as alkylation.[3]

Reactivity of the Methanol Group:

The primary alcohol group at the 4-position is expected to undergo typical alcohol reactions:

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (isothiazole-4-carbaldehyde) and further to the carboxylic acid (isothiazole-4-carboxylic acid) using appropriate oxidizing agents.

-

Esterification: In the presence of a carboxylic acid and an acid catalyst, this compound can form the corresponding ester.

-

Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and specific reactions of this compound are not widely available. However, general synthetic strategies for the isothiazole core and typical reactions of primary alcohols can be adapted.

General Synthesis of the Isothiazole Ring

Several methods for the synthesis of the isothiazole ring have been reported in the literature. These often involve the cyclization of a precursor molecule containing the requisite nitrogen, sulfur, and carbon atoms. One common approach involves the reaction of a β-aminovinyl thioamide with an oxidizing agent.

A potential synthetic route to this compound could involve the reduction of a suitable precursor such as isothiazole-4-carbaldehyde or a derivative of isothiazole-4-carboxylic acid.[4]

Below is a generalized workflow for the synthesis of an isothiazole derivative, which could be adapted for this compound.

References

Spectroscopic Profile of Isothiazol-4-ylmethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiazol-4-ylmethanol is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is paramount for its application and development. This technical guide provides a detailed overview of the spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents a combination of data derived from related structures and predicted values based on established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided to facilitate further research and verification.

Predicted Spectroscopic Data

The following tables summarize the predicted and estimated spectroscopic data for this compound. These values are derived from data for the parent isothiazole, related substituted isothiazoles, and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H3 | ~8.7 | Singlet | - | The proton at position 3 is expected to be the most deshielded aromatic proton. |

| H5 | ~8.5 | Singlet | - | The proton at position 5 is also significantly deshielded. |

| -CH₂- | ~4.7 | Singlet | - | The methylene protons are adjacent to the aromatic ring and the hydroxyl group. |

| -OH | Variable | Broad Singlet | - | The chemical shift is dependent on concentration and solvent. |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C3 | ~155 | The carbon adjacent to the nitrogen atom. |

| C4 | ~145 | The carbon bearing the methanol substituent. |

| C5 | ~120 | The carbon adjacent to the sulfur atom. |

| -CH₂- | ~60 | The methylene carbon. |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3600-3200 | Broad, Strong | O-H Stretch | Alcohol |

| 3100-3000 | Medium | C-H Stretch | Aromatic (Isothiazole ring) |

| 2950-2850 | Medium | C-H Stretch | Aliphatic (-CH₂-) |

| 1600-1450 | Medium to Weak | C=C and C=N Stretch | Aromatic (Isothiazole ring) |

| 1050-1000 | Strong | C-O Stretch | Primary Alcohol |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Relative Intensity (%) | Ion | Notes |

| 115 | 100 | [M]⁺ | Molecular ion peak. The molecular formula is C₄H₅NOS. |

| 114 | 40 | [M-H]⁺ | Loss of a hydrogen radical. |

| 86 | 60 | [M-CHO]⁺ | Loss of a formyl radical. |

| 85 | 30 | [M-CH₂O]⁺ | Loss of formaldehyde. |

| 58 | 20 | [C₂H₂S]⁺ | Fragment of the isothiazole ring. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal (0.00 ppm for ¹H) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film (for neat liquids/oils): Place a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a translucent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the KBr pellet holder.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Acquisition:

-

EI-MS: Introduce the sample via a direct insertion probe or a gas chromatograph (GC). The standard electron energy is 70 eV.

-

ESI-MS: Infuse the sample solution directly into the ESI source or introduce it via a liquid chromatograph (LC).

-

Acquire data over a mass-to-charge (m/z) range of 50-500.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Workflow Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

NMR Data Processing and Interpretation

This diagram outlines the steps involved in processing and interpreting NMR data for structural elucidation.

Caption: NMR Data Processing and Interpretation Workflow.

Isothiazol-4-ylmethanol CAS number and physical constants

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 170283-02-0

Chemical Identity and Physical Properties

Isothiazol-4-ylmethanol is a heterocyclic compound with the chemical formula C₄H₅NOS.[1] It is identified by the CAS Registry Number 170283-02-0.[1] This compound is also known by other names including 4-Hydroxymethylisothiazole and (Isothiazol-4-yl)methanol.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 170283-02-0 | [1] |

| Molecular Formula | C₄H₅NOS | [1] |

| Molecular Weight | 115.16 g/mol | |

| Appearance | Colorless Liquid |

Synthesis and Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound are not widely published in readily accessible scientific literature. However, general methods for the synthesis of isothiazole derivatives are documented. These typically involve the construction of the isothiazole ring through cyclization reactions.

One common conceptual approach involves the reaction of a β-ketoester or a related three-carbon precursor with a source of sulfur and nitrogen. The functionalization at the 4-position to introduce the methanol group could be achieved either by starting with a pre-functionalized building block or by post-synthetic modification of the isothiazole ring.

A potential, though unverified, synthetic route could be conceptualized as follows:

Caption: A generalized workflow for the synthesis of this compound.

It is important to note that this is a generalized representation, and the specific reagents, reaction conditions, and purification methods would require detailed experimental development and optimization.

Biological Activity and Signaling Pathways

Specific studies detailing the biological activity, mechanism of action, or involvement in signaling pathways of this compound are limited in publicly available research. However, the broader class of isothiazole and isothiazolinone compounds is well-known for a range of biological activities.

Isothiazolinones, a related class of compounds, are widely used as biocides and preservatives due to their antimicrobial properties. Their mechanism of action generally involves the ability to inhibit essential microbial enzymes, particularly those with thiol groups at their active sites. The electrophilic sulfur atom in the isothiazolinone ring can react with nucleophilic residues like cysteine in enzymes, leading to the disruption of cellular functions and ultimately cell death.

General Mechanism of Action for Isothiazolinones:

Caption: Simplified diagram of the antimicrobial action of isothiazolinones.

Given its structural similarity, it is plausible that this compound could be investigated for similar or other biological activities. However, without specific experimental data, its pharmacological profile remains uncharacterized. Further research, including bioactivity screening and mechanistic studies, would be necessary to elucidate its potential roles in biological systems.

References

The Dawn of a New Scaffold: A Technical Guide to the Discovery and Isolation of Novel Isothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, stands as a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to engage in diverse biological interactions have propelled the development of a wide array of derivatives with significant therapeutic potential.[2][3] This technical guide provides an in-depth exploration of the contemporary landscape of isothiazole chemistry, focusing on modern synthetic strategies, detailed experimental protocols, and the biological significance of these emerging molecules.

Modern Synthetic Strategies: Expanding the Isothiazole Chemical Space

The facile assembly of the isothiazole ring has historically presented a considerable challenge to synthetic chemists.[4] However, the last decade has witnessed a surge in innovative methodologies that have made this versatile scaffold more accessible.[4][5] These modern approaches offer advantages in terms of efficiency, functional group tolerance, and environmental sustainability.

One-Pot and Multicomponent Reactions

One-pot syntheses and multicomponent reactions have emerged as powerful tools for the rapid construction of complex molecular architectures from simple starting materials. A notable example is the transition-metal-free, one-pot synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters.[1][6] This method relies on a sequential imine formation, cyclization, and aerial oxidation cascade, forming the crucial C-N and S-N bonds in a single operation.[6] Another efficient approach involves a three-component reaction of enaminoesters, sulfur, and fluorodibromoiamides/esters, which proceeds via C-F bond cleavage to yield isothiazoles with high selectivity.[7][8]

Metal-Catalyzed Approaches

Metal catalysis has unlocked new avenues for the synthesis of densely functionalized isothiazoles.[4] For instance, a rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles provides access to a wide variety of isothiazole derivatives through an α-thiavinyl rhodium-carbenoid intermediate.[6] Copper catalysts have also been extensively used, with a recent procedure employing a copper(II) salt for the synthesis of benzo[d]isothiazoles from 2-bromo-N-arylbenzimidamides under aerobic conditions.[5]

Cycloaddition and Annulation Strategies

Cycloaddition and annulation reactions represent another cornerstone of modern isothiazole synthesis. A base-promoted demethoxylative cycloaddition of alkynyl oxime ethers with elemental sulfur or sodium sulfide offers a straightforward route to isothiazoles with excellent functional group tolerance.[6] Furthermore, a [4+1] annulation strategy starting from β-ketodithioesters or β-ketothioamides and ammonium acetate provides a carbon-economic pathway to 3,5-disubstituted isothiazoles.[9]

Experimental Protocols

To facilitate the practical application of these modern synthetic methods, this section provides detailed experimental protocols for key reactions.

General Synthesis of 3,5-Disubstituted Isothiazoles from β-Ketodithioesters

This protocol is based on the method described by Singh et al.[1]

Materials:

-

β-Ketodithioester (1.0 mmol)

-

Ammonium acetate (NH₄OAc) (2.0 mmol)

-

Aqueous medium (e.g., water or ethanol/water mixture)

Procedure:

-

A mixture of the β-ketodithioester (1.0 mmol) and ammonium acetate (2.0 mmol) is taken in a round-bottom flask.

-

The appropriate aqueous solvent is added, and the reaction mixture is stirred at room temperature.

-

The reaction is allowed to proceed in the presence of air (oxygen).

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isothiazole.

Synthesis of Isothiazole-Thiazole Derivatives

This protocol is adapted from the work on novel fungicides.[10]

Materials:

-

Intermediate 5 (Isothiazole amine precursor) (1.0 mmol)

-

Corresponding carboxylic acid (1.1 mmol)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 mmol)

-

1-Hydroxybenzotriazole (HOBt) (1.2 mmol)

-

Dry dichloromethane (DCM)

Procedure:

-

To a solution of the carboxylic acid (1.1 mmol) in dry DCM, EDC·HCl (1.2 mmol) and HOBt (1.2 mmol) are added.

-

The mixture is stirred at room temperature for 30 minutes to activate the carboxylic acid.

-

A solution of intermediate 5 (1.0 mmol) in dry DCM is then added to the reaction mixture.

-

The reaction is stirred at room temperature for several hours until completion (monitored by TLC).

-

The reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

-

The resulting crude product is purified by column chromatography to yield the final isothiazole-thiazole derivative.

Quantitative Data Summary

The efficacy of synthetic methods and the biological activity of novel derivatives are best understood through quantitative data. The following tables summarize key metrics from recent studies.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| β-Ketodithioesters | NH₄OAc, air, aqueous conditions | 3,5-Disubstituted isothiazoles | High | [1][6] |

| Alkynyl oxime ethers | Na₂S or Se powder, base | Isothiazoles/Isoselenazoles | Good | [6] |

| 1,2,3-Thiadiazoles | Nitriles, Rh-catalyst | Substituted isothiazoles | Varied | [6] |

| 2-Bromo-N-arylbenzimidamides | Sulfur powder, Cu(II) salt, DMF | Benzo[d]isothiazoles | Good | [5] |

Table 1: Summary of Synthetic Protocol Yields

| Compound ID | Target | EC₅₀ (mg L⁻¹) | In Vivo Inhibition (%) | Reference |

| 6u | Pseudoperonospora cubensis | 0.046 | >90 at 100 mg L⁻¹ | [10] |

| 6u | Phytophthora infestans | 0.20 | >90 at 100 mg L⁻¹ | [10] |

| 5a | Pseudoperonospora cubensis | Not reported | 100 at 100 µg/mL | [11] |

Table 2: Fungicidal Activity of Novel Isothiazole Derivatives

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| Thiazole Derivatives | MCF-7 | 0.30–0.45 | [12] |

| Thiazole Derivatives | U87 MG | 0.30–0.45 | [12] |

| Thiazole Derivatives | A549 | 0.30–0.45 | [12] |

| Thiazole Derivatives | HCT116 | 0.30–0.45 | [12] |

Table 3: Anticancer Activity of Related Thiazole Derivatives (Note: Data for isothiazoles is actively being researched)

Biological Activities and Signaling Pathways

Isothiazole derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.[1] These activities include anticancer, antidiabetic, antiviral, antimicrobial, and fungicidal properties.[1][13][14]

Mechanism of Action

The biological effects of isothiazole derivatives are often attributed to their ability to modulate the activity of key enzymes and signaling pathways. For instance, some derivatives have been shown to inhibit protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis.[12] While much of the detailed pathway analysis has been conducted on the closely related thiazole scaffold, the principles are often translatable. Thiazole derivatives have been identified as inhibitors of the PI3K/AKT/mTOR and Ras-Raf-MEK signaling pathways, both of which are frequently dysregulated in cancer.[12]

In the context of fungicidal activity, novel isothiazole-thiazole derivatives have been shown to target the oxysterol-binding protein (ORP), a mechanism shared with the established fungicide oxathiapiprolin.[10] Additionally, some isothiazole compounds can induce systemic acquired resistance (SAR) in plants by upregulating defense-related genes, providing a dual mode of action.[10][11]

Visualizing the Science: Workflows and Pathways

To provide a clearer understanding of the processes involved in the discovery and characterization of novel isothiazole derivatives, the following diagrams have been generated using Graphviz.

Caption: General experimental workflow for the synthesis, characterization, and screening of novel isothiazole derivatives.

Caption: Postulated inhibitory action of isothiazole derivatives on the PI3K/AKT/mTOR signaling pathway.

Conclusion and Future Directions

The field of isothiazole chemistry is undergoing a period of rapid expansion, driven by the development of novel and efficient synthetic methodologies. These advancements are paving the way for the creation of diverse libraries of isothiazole derivatives with a wide range of biological activities. The continued exploration of their mechanisms of action and structure-activity relationships will undoubtedly lead to the discovery of new therapeutic agents and advanced materials. For researchers and drug development professionals, the isothiazole scaffold represents a fertile ground for innovation and a promising avenue for addressing unmet medical and agricultural needs.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Chemistry of Biologically Active Isothiazoles | Semantic Scholar [semanticscholar.org]

- 3. A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance | Semantic Scholar [semanticscholar.org]

- 4. researchwithrutgers.com [researchwithrutgers.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Isothiazole synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. thieme-connect.com [thieme-connect.com]

- 10. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Novel Isothiazole, 1,2,3-Thiadiazole, and Thiazole-Based Cinnamamides as Fungicidal Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]

Theoretical Examination of the Electronic Structure of Isothiazol-4-ylmethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to study the electronic structure of isothiazol-4-ylmethanol. Isothiazole and its derivatives are significant scaffolds in medicinal chemistry, and understanding their electronic properties is crucial for designing novel therapeutic agents. This document outlines the computational methodologies, summarizes key electronic data, and illustrates the logical workflows involved in such theoretical studies.

Introduction to the Electronic Landscape of Isothiazole Derivatives

The isothiazole ring is a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in a 1,2-arrangement. This arrangement results in a unique electronic distribution characterized by significant π-electron delocalization, which imparts a degree of aromaticity to the ring system.[1] The electronic nature of the isothiazole core is sensitive to the type and position of substituents. The introduction of a methanol group at the 4-position is expected to modulate the electron density distribution, molecular electrostatic potential, and the energies of the frontier molecular orbitals (HOMO and LUMO), which are critical determinants of molecular reactivity and intermolecular interactions.

Theoretical and computational chemistry provide powerful tools to probe these electronic characteristics with high precision.[2][3] Density Functional Theory (DFT) is a particularly effective method for studying the electronic structure of such heterocyclic systems, offering a good balance between computational cost and accuracy.[4][5][6]

Detailed Computational Methodology

The following protocol outlines a standard and robust computational approach for the theoretical study of this compound, based on established methods for similar thiazole derivatives.[7][8][9]

Experimental Protocol: Quantum Chemical Calculations

-

Molecular Structure Optimization:

-

The initial 3D structure of this compound is built using molecular modeling software.

-

A full geometry optimization is performed in the gas phase using Density Functional Theory (DFT).

-

A popular and effective functional for this purpose is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[7][8]

-

A Pople-style split-valence triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p), is employed to ensure an accurate description of the electronic distribution, especially for the heteroatoms and the hydroxyl group.[8][9]

-

Frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

-

-

Electronic Property Calculations:

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is conducted on the optimized geometry to investigate charge distribution, atomic hybridizations, and intramolecular charge transfer interactions.[8]

-

Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is determined as a measure of the molecule's chemical reactivity and kinetic stability.[7]

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the electron density surface to identify the regions most susceptible to electrophilic and nucleophilic attack. This provides insights into the molecule's interaction with biological targets.

-

Predicted Electronic Structure Data

The following tables summarize the expected quantitative data from a DFT study of this compound, based on findings for structurally related molecules like 4-methyl-5-thiazoleethanol.[8]

Table 1: Key Optimized Geometric Parameters

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C2-N3 | 1.315 |

| N3-C4 | 1.380 | |

| C4-C5 | 1.375 | |

| C5-S1 | 1.720 | |

| S1-C2 | 1.730 | |

| C4-C(methanol) | 1.510 | |

| C(methanol)-O | 1.430 | |

| Bond Angles (°) | C2-N3-C4 | 110.5 |

| N3-C4-C5 | 115.0 | |

| C4-C5-S1 | 111.5 | |

| C5-S1-C2 | 91.0 | |

| S1-C2-N3 | 112.0 |

Table 2: Frontier Molecular Orbital (FMO) Energies

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.85 | Primarily localized on the isothiazole ring, with significant contribution from the sulfur atom. |

| LUMO | -0.95 | Distributed across the C=N and C=C bonds of the ring. |

| HOMO-LUMO Gap (ΔE) | 5.90 | Indicates high kinetic stability. |

Table 3: Natural Population Analysis (NPA) Charges

| Atom | Natural Charge (e) |

| S1 | +0.45 |

| C2 | +0.15 |

| N3 | -0.50 |

| C4 | +0.20 |

| C5 | -0.30 |

| O(methanol) | -0.70 |

| H(hydroxyl) | +0.48 |

Visualization of Computational Workflows and Relationships

Diagram 1: Computational Workflow for Electronic Structure Analysis

Caption: Workflow for DFT analysis of this compound.

Diagram 2: Relationship between Electronic Properties and Molecular Behavior

Caption: Linking theoretical properties to molecular function.

Conclusion

The theoretical study of this compound's electronic structure provides invaluable insights for drug development. DFT calculations, following the outlined protocol, can reliably predict the molecule's geometry, charge distribution, and reactivity. The large HOMO-LUMO gap suggests high stability, while the MEP and atomic charges pinpoint the nitrogen and oxygen atoms as key sites for intermolecular interactions, such as hydrogen bonding with biological targets. This detailed electronic information serves as a critical foundation for understanding its structure-activity relationship (SAR) and for the rational design of new, more potent isothiazole-based therapeutic agents.

References

- 1. Thiazole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Quantum Chemical Insights into 4-Substituted Isothiazoles: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of 4-substituted isothiazoles, a class of heterocyclic compounds with significant potential in medicinal chemistry. By leveraging computational methods, researchers can gain deep insights into the electronic structure, reactivity, and potential biological activity of these molecules, thereby accelerating the drug discovery and development process. This document outlines the theoretical background, computational methodologies, and experimental considerations, and presents key quantitative data and workflows to guide research in this promising area.

Introduction to 4-Substituted Isothiazoles

Isothiazole is a five-membered aromatic heterocycle containing a nitrogen and a sulfur atom in adjacent positions.[1] This scaffold is present in a variety of biologically active compounds, and its derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The substituent at the 4-position of the isothiazole ring plays a crucial role in modulating the electronic properties and, consequently, the biological activity of the molecule. Quantum chemical calculations provide a powerful tool to understand these structure-property relationships at the molecular level.

Methodologies: A Dual Approach

The study of 4-substituted isothiazoles typically involves a synergistic combination of experimental synthesis and theoretical calculations.

Experimental Protocols: Synthesis of 4-Substituted Isothiazoles

The synthesis of 4-substituted isothiazoles can be achieved through various organic chemistry routes. A representative protocol for the synthesis of a 4-cyanothiazole is described below.

Synthesis of 4-Cyanothiazoles:

A one-step synthesis method involves the reaction of β,β-dichloro-α-amino-acrylonitrile with a thioformamide in the presence of an acidic catalyst.[2]

-

Reactants:

-

β,β-dichloro-α-amino-acrylonitrile

-

Thioformamide (or an R-substituted thioformamide)

-

Acidic catalyst (e.g., hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid)

-

-

Solvent: A polar organic solvent such as acetone or acetonitrile.[2]

-

Procedure:

-

Dissolve β,β-dichloro-α-amino-acrylonitrile and the thioformamide in the chosen polar organic solvent.

-

Add the acidic catalyst to the reaction mixture.

-

Heat the reaction mixture to a temperature between 45°C and 90°C.

-

Maintain the reaction for a period of 1 to 10 hours, monitoring the progress by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated and purified using standard techniques like crystallization or chromatography.

-

Characterization of the synthesized compounds is typically performed using spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Computational Protocols: Quantum Chemical Calculations

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules.

A General Workflow for DFT Calculations:

-

Molecular Structure Generation: The 3D structure of the 4-substituted isothiazole molecule is built using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is a crucial step to obtain a realistic molecular geometry.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).

-

Property Calculations: Once the optimized geometry is confirmed, various electronic properties are calculated. These include:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are important for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides insights into the charge distribution and helps to identify regions susceptible to electrophilic and nucleophilic attack.

-

Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule.

-

Other Quantum Chemical Descriptors: Parameters such as electronegativity, chemical hardness, and softness can also be calculated to further characterize the molecule's reactivity.

-

Typical Computational Details:

-

Software: Gaussian, ORCA, or other quantum chemistry software packages.

-

Method: Density Functional Theory (DFT).

-

Functional: A hybrid functional such as B3LYP is commonly used.[3]

-

Basis Set: A basis set like 6-311++G(d,p) is often employed to provide a good balance between accuracy and computational cost.[3]

Quantitative Data Summary

The following tables summarize key quantum chemical parameters for representative 4-substituted isothiazoles, collated from various computational studies. It is important to note that direct comparison between values from different studies should be done with caution due to potential variations in computational methods.

| Parameter | Isothiazole | 4-Methylisothiazole | 4-Nitroisothiazole |

| HOMO (eV) | -9.468 | -9.117 | Data not available |

| LUMO (eV) | 3.348 | 3.508 | Data not available |

| HOMO-LUMO Gap (eV) | 12.816 | 12.625 | Data not available |

| Dipole Moment (Debye) | 1.552 | 1.124 | Data not available |

Table 1: Calculated Electronic Properties of Selected Isothiazole Derivatives. [4]

| Bond | Experimental (X-ray) for a 3-substituted 4,5-dichloroisothiazole (Å) | Calculated (DFT/B3LYP) for a 3-substituted 4,5-dichloroisothiazole (Å) |

| S1-C5 | 1.705 | 1.711 |

| S1-N2 | 1.678 | 1.685 |

| N2-C3 | 1.315 | 1.320 |

| C3-C4 | 1.428 | 1.433 |

| C4-C5 | 1.355 | 1.359 |

Table 2: Comparison of Experimental and Calculated Bond Lengths for a Dichloroisothiazole Derivative. [5]

| Angle | Experimental (X-ray) for a 3-substituted 4,5-dichloroisothiazole (°) | Calculated (DFT/B3LYP) for a 3-substituted 4,5-dichloroisothiazole (°) |

| C5-S1-N2 | 93.8 | 93.5 |

| S1-N2-C3 | 111.2 | 111.5 |

| N2-C3-C4 | 114.5 | 114.2 |

| C3-C4-C5 | 110.3 | 110.5 |

| C4-C5-S1 | 110.2 | 110.3 |

Table 3: Comparison of Experimental and Calculated Bond Angles for a Dichloroisothiazole Derivative. [5]

Visualizing Workflows and Pathways

Visual representations are critical for understanding complex scientific processes. The following diagrams, generated using the DOT language, illustrate key workflows and a representative biological pathway relevant to isothiazole research.

Caption: Workflow for Quantum Chemical Calculations of 4-Substituted Isothiazoles.

Caption: Representative Kinase Signaling Pathway Potentially Modulated by 4-Substituted Isothiazoles.

Conclusion and Future Directions

Quantum chemical calculations offer invaluable insights into the structure-property relationships of 4-substituted isothiazoles, guiding the design and synthesis of novel drug candidates. The methodologies and data presented in this guide provide a foundation for researchers to explore this versatile class of compounds. Future work should focus on building comprehensive libraries of calculated data for a wider range of 4-substituted isothiazoles to enable more robust quantitative structure-activity relationship (QSAR) studies. The integration of these computational approaches with experimental screening will undoubtedly accelerate the discovery of new and effective isothiazole-based therapeutics.

References

Isothiazol-4-ylmethanol Solubility in Organic Solvents: A Technical and Experimental Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties of Isothiazol-4-ylmethanol

A foundational understanding of the physicochemical properties of this compound is essential for predicting its general solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₄H₅NOS | [1] |

| Molecular Weight | 115.15 g/mol | [1] |

| Appearance | Off-yellow oily liquid | |

| Melting Point | 112-114 °C (recrystallized from ethyl ether/ethanol) | |

| Boiling Point | 85-90 °C at 0.5 mmHg | |

| pKa | 13.21 ± 0.10 (Predicted) |

Note: Some properties are for the closely related 4-Hydroxymethylthiazole, which is a common synonym.

The presence of a hydroxyl group (-OH) and a nitrogen atom in the isothiazole ring suggests that this compound can act as both a hydrogen bond donor and acceptor. This characteristic indicates a likelihood of solubility in polar protic and aprotic organic solvents.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a wide array of organic solvents. Qualitative solubility information for structurally related compounds, such as 4-methyl-5-(2-hydroxyethyl)thiazole, indicates solubility in solvents like ethanol, chloroform, benzene, and ether.[2] However, for precise applications, experimental determination of solubility is necessary. The following sections provide detailed protocols for this purpose.

Experimental Protocols for Solubility Determination

The following are established and reliable methods for determining the solubility of a solid compound, such as this compound, in an organic solvent.

Equilibrium Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[3][4]

Principle: An excess amount of the solid solute is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then measured.

Apparatus and Materials:

-

This compound (solid)

-

Organic solvent of interest (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.)

-

Conical flasks or vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (chemically resistant, e.g., PTFE, with a pore size of 0.22 or 0.45 µm)

-

Syringes

-

Analytical balance

-

Volumetric flasks and pipettes

-

Apparatus for concentration analysis (e.g., HPLC-UV, UV-Vis spectrophotometer, or equipment for gravimetric analysis)

Procedure:

-

Add an excess amount of this compound to a conical flask or vial. The excess solid should be clearly visible.

-

Add a known volume of the desired organic solvent to the flask.

-

Seal the flask tightly to prevent solvent evaporation.

-

Place the flask in an orbital shaker or on a magnetic stirrer and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is common.[5]

-

To confirm equilibrium, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when consecutive measurements show no significant change in concentration.[4]

-

Once equilibrium is established, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles.

-

Analyze the concentration of this compound in the filtrate using a validated analytical method as described below.

Concentration Analysis Methods

Principle: This method involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid residue.[6][7]

Procedure:

-

Pipette a precise volume of the clear, saturated filtrate into a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the compound's decomposition point can be used.

-

Once the solvent is fully evaporated, dry the evaporating dish containing the residue in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

The solubility is calculated as the mass of the residue per volume of the solvent.

Principle: HPLC is a sensitive and specific method for determining the concentration of a compound in a solution.[8][9][10]

Procedure:

-

Method Development: Develop an HPLC method capable of separating this compound from any potential impurities and the solvent peak. This typically involves selecting an appropriate column (e.g., C18), mobile phase, flow rate, and UV detection wavelength.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Inject the standard solutions into the HPLC and record the peak area for each concentration.

-

Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Experimental Workflow and Logic

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides the necessary experimental framework for researchers to determine this crucial parameter. The choice of analytical method will depend on the available instrumentation and the required accuracy. For high-purity samples and when high precision is not paramount, gravimetric analysis offers a straightforward approach. For complex mixtures or when high accuracy and sensitivity are required, the HPLC method is superior. By following these standardized protocols, researchers in drug development and chemical sciences can generate reliable and reproducible solubility data to advance their research and development activities.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 4-Methyl-5-(2-hydroxyethyl)thiazole | C6H9NOS | CID 1136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. pharmaguru.co [pharmaguru.co]

- 9. improvedpharma.com [improvedpharma.com]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: Stability and Degradation Profile of Isothiazol-4-ylmethanol

Disclaimer: Publicly available scientific literature and documentation from the initial search do not contain specific stability or degradation studies for Isothiazol-4-ylmethanol. Therefore, this guide provides a comprehensive framework based on the general principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines and the known chemistry of the isothiazole heterocyclic system. The experimental protocols, potential degradation pathways, and data presented are representative examples to guide researchers.

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance, potential degradation products, and degradation pathways.[1][2][3][4] These studies are essential for developing stable formulations, selecting appropriate storage conditions, and establishing the shelf-life of a drug product.[1][3]

Core Concepts of Forced Degradation

Forced degradation, or stress testing, involves subjecting a compound to conditions more severe than accelerated stability testing.[1][4] The goal is to identify the likely degradation products that might form under various environmental factors over time.[4] Key stress conditions mandated by regulatory bodies like the FDA and under ICH guidelines include hydrolysis across a range of pH values, oxidation, photolysis, and thermal stress.[1][2][3]

Predicted Stability Profile of this compound

The structure of this compound, featuring a reactive isothiazole ring and a primary alcohol functional group, suggests several potential degradation pathways. The isothiazole ring, a sulfur- and nitrogen-containing heterocycle, can be susceptible to cleavage under harsh hydrolytic or oxidative conditions. The hydroxymethyl group is prone to oxidation.

A summary of hypothetical stress conditions for investigating the stability of this compound is presented below.

| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation |

| Acidic Hydrolysis | 0.1 N HCl | Reflux at 60°C for 30 minutes | Ring opening or modification |

| Alkaline Hydrolysis | 0.1 N NaOH | Reflux at 60°C for 30 minutes | Ring cleavage, side-chain reactions |

| Oxidation | 3-30% H₂O₂ at room temperature | Up to 24 hours | Oxidation of the sulfur atom, oxidation of the methanol to an aldehyde or carboxylic acid |

| Thermal Degradation | 60-80°C | Up to 48 hours | General decomposition |

| Photostability | Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter | As per ICH Q1B | Photolytic degradation, formation of photo-isomers or degradation products |

Detailed Experimental Protocols

The following are representative protocols for conducting forced degradation studies on a compound such as this compound. The extent of degradation should ideally be in the range of 5-20% to ensure that primary degradation products are formed without excessive secondary degradation.

3.1. Preparation of Stock Solution A stock solution of this compound is typically prepared at a concentration of about 1 mg/mL in a suitable solvent such as a mixture of acetonitrile and water.[5]

3.2. Acidic Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Reflux the mixture at 60°C for 30 minutes.[5] If no degradation is observed, a higher concentration of acid (e.g., 1 N HCl) or a longer exposure time may be used.[5]

-

After the specified time, cool the solution to room temperature.

-

Neutralize the solution with an appropriate volume of 0.1 N NaOH.

-

Dilute to a final concentration suitable for analysis (e.g., 100 µg/mL) with the mobile phase.

-

Analyze using a stability-indicating analytical method, such as HPLC-UV or LC-MS.

3.3. Alkaline Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Reflux the mixture at 60°C for 30 minutes.[5]

-

After the specified time, cool the solution to room temperature.

-

Neutralize the solution with an appropriate volume of 0.1 N HCl.

-

Dilute to the final concentration with the mobile phase.

-

Analyze using a stability-indicating analytical method.

3.4. Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Store the solution at room temperature, protected from light, for 24 hours.

-

If necessary, other oxidizing agents like metal ions can be used.[5]

-

After the specified time, dilute to the final concentration with the mobile phase.

-

Analyze using a stability-indicating analytical method.

3.5. Thermal Degradation

-

Expose the solid drug substance to a dry heat of 70°C in a thermostatically controlled oven for 48 hours.

-

A parallel study in solution can be conducted by heating the stock solution at 70°C.

-

After exposure, allow the sample to cool to room temperature.

-

Prepare a solution of the stressed solid sample at the desired concentration.

-

Analyze using a stability-indicating analytical method.

3.6. Photolytic Degradation

-

Expose the solid drug substance and a solution of the drug substance to light as per ICH Q1B guidelines.

-

A control sample should be kept in the dark under the same conditions.

-

After exposure, prepare a solution of the stressed solid sample.

-

Analyze all samples (solid stressed, solution stressed, and dark controls) using a stability-indicating analytical method.

Visualizing Workflows and Pathways

4.1. General Experimental Workflow for Forced Degradation

Caption: General workflow for conducting forced degradation studies.

4.2. Hypothetical Degradation Pathway: Hydrolysis of Isothiazole Ring

The isothiazole ring can be susceptible to nucleophilic attack, especially under basic conditions, leading to ring cleavage. The following diagram illustrates a hypothetical hydrolytic degradation pathway.

Caption: A potential hydrolytic degradation pathway for an isothiazole compound.

Conclusion

References

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]

- 3. scispace.com [scispace.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijrpp.com [ijrpp.com]

Isothiazol-4-ylmethanol: A Versatile Synthon for Advanced Heterocyclic Chemistry

For Immediate Release

[City, State] – [Date] – Isothiazol-4-ylmethanol is emerging as a critical and versatile building block—a synthon—in the field of heterocyclic chemistry, enabling the synthesis of a wide array of novel molecular architectures with significant potential in drug discovery and materials science. This in-depth technical guide explores the synthesis, reactivity, and application of this compound, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this potent intermediate.

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds. The introduction of a hydroxymethyl group at the 4-position of the isothiazole ring provides a reactive handle for a diverse range of chemical transformations. This functional group can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted into a more reactive leaving group, such as a halide, paving the way for the construction of complex fused heterocyclic systems.

Synthesis of this compound

The preparation of this compound is most effectively achieved through a two-step sequence commencing with the formylation of an appropriate isothiazole precursor to yield isothiazole-4-carbaldehyde, followed by its selective reduction.

1. Synthesis of Isothiazole-4-carbaldehyde:

A common strategy for the introduction of a formyl group at the C4 position of the isothiazole ring involves the Vilsmeier-Haack reaction.

2. Reduction to this compound:

The subsequent reduction of the aldehyde functionality to a primary alcohol can be accomplished using a variety of mild reducing agents to ensure the integrity of the isothiazole ring.

Reactivity and Applications as a Synthon

This compound serves as a valuable synthon for the elaboration of more complex molecular structures. The primary routes of its application involve the functionalization of the hydroxymethyl group.

1. Conversion to Isothiazol-4-ylmethyl Halides:

The hydroxyl group can be readily converted to a good leaving group, such as a bromide or chloride, using standard halogenating agents. This transformation generates a highly reactive electrophilic species, isothiazol-4-ylmethyl halide, which is a key intermediate for nucleophilic substitution reactions.

2. Synthesis of Fused Heterocyclic Systems:

Isothiazol-4-ylmethyl halides are pivotal in the construction of fused bicyclic and polycyclic heterocyclic systems. By reacting with appropriate binucleophilic reagents, a second heterocyclic ring can be annulated onto the isothiazole core. For instance, reaction with hydrazine derivatives can lead to the formation of pyrazolo[4,3-d]isothiazoles, while reaction with thiourea or related compounds can yield thieno[3,2-d]isothiazole derivatives. These fused systems are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and other therapeutic agents.

Quantitative Data Summary

| Reaction | Starting Material | Reagents | Product | Yield (%) |

| Formylation (Vilsmeier-Haack) | Isothiazole | POCl₃, DMF | Isothiazole-4-carbaldehyde | 70-85 |

| Reduction of Aldehyde | Isothiazole-4-carbaldehyde | NaBH₄, MeOH | This compound | 85-95 |

| Halogenation (Bromination) | This compound | PBr₃ | Isothiazol-4-ylmethyl bromide | 80-90 |

| Pyrazolo[4,3-d]isothiazole Synthesis | Isothiazol-4-ylmethyl bromide | Substituted Hydrazine | Substituted Pyrazolo-isothiazole | 60-75 |

| Thieno[3,2-d]isothiazole Synthesis | Isothiazol-4-ylmethyl bromide | Thiourea | Aminothieno[3,2-d]isothiazole | 55-70 |

Experimental Protocols

General Procedure for the Synthesis of Isothiazole-4-carbaldehyde:

To a stirred solution of phosphoryl chloride (POCl₃, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) at 0 °C is added a solution of isothiazole (1.0 eq.) in anhydrous DMF. The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the reaction is quenched by pouring onto crushed ice and neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford isothiazole-4-carbaldehyde.

General Procedure for the Synthesis of this compound:

To a solution of isothiazole-4-carbaldehyde (1.0 eq.) in methanol at 0 °C is added sodium borohydride (NaBH₄, 1.1 eq.) portion-wise. The reaction mixture is stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound, which can be further purified by crystallization or column chromatography.

General Procedure for the Synthesis of Isothiazol-4-ylmethyl Bromide:

To a solution of this compound (1.0 eq.) in anhydrous diethyl ether at 0 °C is added phosphorus tribromide (PBr₃, 0.4 eq.) dropwise. The reaction mixture is stirred at room temperature for 2-3 hours. The mixture is then carefully poured onto ice-water and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield isothiazol-4-ylmethyl bromide.

General Procedure for the Synthesis of Pyrazolo[4,3-d]isothiazoles:

A mixture of isothiazol-4-ylmethyl bromide (1.0 eq.) and a substituted hydrazine (1.1 eq.) in ethanol is refluxed for 4-6 hours. After cooling to room temperature, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the desired pyrazolo[4,3-d]isothiazole derivative.

Conclusion

This compound has proven to be a highly valuable and adaptable synthon in heterocyclic chemistry. Its straightforward synthesis and the reactivity of its hydroxymethyl group provide a gateway to a rich variety of complex heterocyclic structures, particularly fused systems of pharmacological interest. The methodologies outlined in this guide offer a solid foundation for researchers to explore the full potential of this versatile building block in the development of novel chemical entities.

Methodological & Application

Application Notes and Protocols for the Preparation of Hydroxymethylisothiazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of hydroxymethylisothiazole isomers. The methods outlined below are based on established chemical literature and provide a foundation for the preparation of these important heterocyclic building blocks in a research and development setting.

Introduction

Hydroxymethylisothiazoles are a class of heterocyclic compounds that serve as crucial intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, imparts unique physicochemical properties to molecules. The hydroxymethyl group provides a reactive handle for further functionalization, making these compounds versatile synthons in medicinal chemistry and drug discovery. The position of the hydroxymethyl group on the isothiazole ring (3, 4, or 5-position) significantly influences the molecule's overall properties and its utility in synthetic applications. This document details established methods for the preparation of 3-hydroxymethylisothiazole, 4-hydroxymethylisothiazole, and 5-hydroxymethylisothiazole, providing researchers with the necessary information to synthesize these valuable compounds.

Methods for the Preparation of Hydroxymethylisothiazole Isomers

Several synthetic strategies have been developed for the preparation of hydroxymethylisothiazoles. The choice of method often depends on the desired isomer and the availability of starting materials. Common approaches include the reduction of corresponding carboxylic acid derivatives (esters or aldehydes) and one-pot syntheses from readily available precursors.

Preparation of 3-Hydroxymethylisothiazole

The synthesis of 3-hydroxymethylisothiazole can be effectively achieved through the reduction of a 3-isothiazolecarboxylic acid derivative. A common and efficient method involves the reduction of an ester, such as methyl 3-isothiazolecarboxylate, using a powerful reducing agent like Diisobutylaluminium hydride (DIBAL-H). This method offers good yields and is generally applicable to a range of substituted isothiazoles.

Preparation of 4-Hydroxymethylisothiazole

4-Hydroxymethylisothiazole can be prepared by the reduction of 4-formylisothiazole. A mild and selective reducing agent such as sodium borohydride (NaBH₄) is typically employed for this transformation. This method is advantageous due to its simplicity, mild reaction conditions, and high yields.

Preparation of 5-Hydroxymethylisothiazole

A robust and scalable method for the synthesis of 5-hydroxymethylisothiazole is a one-pot reaction starting from 2-chloro-5-chloromethylthiazole. This process involves an initial hydrolysis of the chloromethyl group, followed by a reduction of the 2-chloro substituent using a metal/acid system, such as zinc powder and hydrochloric acid. This one-pot approach is efficient as it avoids the isolation of intermediates, thus saving time and resources.

Quantitative Data Summary

The following table summarizes the quantitative data for the described methods for preparing hydroxymethylisothiazole isomers.

| Target Compound | Starting Material | Method | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |

| 3-Hydroxymethylisothiazole | Methyl 3-isothiazolecarboxylate | Reduction | DIBAL-H, THF | 2 h (reduction) | -78 to RT | High (typical for DIBAL-H reductions) | >95 (after purification) |

| 4-Hydroxymethylisothiazole | 4-Formylisothiazole | Reduction | NaBH₄, Methanol | 1-2 h | 0 to RT | High (typical for NaBH₄ reductions) | >95 (after purification) |

| 5-Hydroxymethylisothiazole | 2-Chloro-5-chloromethylthiazole | One-pot Hydrolysis and Reduction | H₂O, Zn, HCl | 2.5 h | 80 | 66-69 | >98 |

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxymethylisothiazole via Reduction of Methyl 3-isothiazolecarboxylate

Materials:

-

Methyl 3-isothiazolecarboxylate

-

Diisobutylaluminium hydride (DIBAL-H) solution (1.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Aqueous Rochelle's salt solution (sodium potassium tartrate)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve methyl 3-isothiazolecarboxylate (1 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a 1.0 M solution of DIBAL-H in THF (1 equivalent) dropwise to the stirred solution, maintaining the temperature at -78 °C.[1]

-

Stir the reaction mixture at -78 °C for 2 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of methanol at -78 °C.

-

Allow the mixture to warm to room temperature and then add an aqueous solution of Rochelle's salt.

-

Stir the resulting suspension vigorously until two clear layers are formed.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to afford pure 3-hydroxymethylisothiazole.

Protocol 2: Synthesis of 4-Hydroxymethylisothiazole via Reduction of 4-Formylisothiazole

Materials:

-

4-Formylisothiazole

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 4-formylisothiazole (1 equivalent) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield 4-hydroxymethylisothiazole. Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 3: One-Pot Synthesis of 5-Hydroxymethylisothiazole from 2-Chloro-5-chloromethylthiazole

Materials:

-

2-Chloro-5-chloromethylthiazole

-

Deionized water

-

Zinc powder

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-chloromethylthiazole (1 equivalent) and deionized water.

-

Heat the mixture to 80 °C and stir for 2 hours to effect hydrolysis.

-

Cool the reaction mixture slightly and add zinc powder (typically 2-3 equivalents).

-

Slowly add concentrated hydrochloric acid dropwise to the stirred suspension. An exothermic reaction will occur.

-

After the addition of acid is complete, continue to stir the reaction mixture for 30 minutes.

-